(2S)-3-(3-acetylphenyl)-2-aminopropanoic acid hydrochloride
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Overview
Description
(2S)-3-(3-acetylphenyl)-2-aminopropanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an aminopropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(3-acetylphenyl)-2-aminopropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-acetylphenylboronic acid and (S)-2-aminopropanoic acid.
Coupling Reaction: The key step involves a coupling reaction between 3-acetylphenylboronic acid and (S)-2-aminopropanoic acid using a palladium-catalyzed cross-coupling reaction. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(3-acetylphenyl)-2-aminopropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides and other derivatives.
Scientific Research Applications
(2S)-3-(3-acetylphenyl)-2-aminopropanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-3-(3-acetylphenyl)-2-aminopropanoic acid hydrochloride involves its interaction with specific molecular targets. The acetyl group can interact with enzymes, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxy group instead of an acetyl group.
(2S)-2-amino-3-(4-methylphenyl)propanoic acid: Similar structure but with a methyl group instead of an acetyl group.
Uniqueness
(2S)-3-(3-acetylphenyl)-2-aminopropanoic acid hydrochloride is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
474519-59-0 |
---|---|
Molecular Formula |
C11H14ClNO3 |
Molecular Weight |
243.7 |
Purity |
95 |
Origin of Product |
United States |
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